molecular formula C18H18N2OS2 B15238484 N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 4715-39-3

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B15238484
CAS No.: 4715-39-3
M. Wt: 342.5 g/mol
InChI Key: INGKQIMPXKAEDW-UHFFFAOYSA-N
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Description

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (CAS: 4715-39-3) is a thiazole derivative featuring a 4-butylphenyl substituent at the 4-position of the thiazole ring and a thiophene-2-carboxamide group at the 2-position. This compound is commercially available and has been cataloged under synonyms such as ZINC5597412 and DTXSID20410506 .

Properties

CAS No.

4715-39-3

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H18N2OS2/c1-2-3-5-13-7-9-14(10-8-13)15-12-23-18(19-15)20-17(21)16-6-4-11-22-16/h4,6-12H,2-3,5H2,1H3,(H,19,20,21)

InChI Key

INGKQIMPXKAEDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of appropriate starting materials. One common method includes the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) and N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15)
  • Structural Features : These compounds replace the 4-butylphenyl group with halogenated aryl groups (3-chloro-4-fluorophenyl or 4-chloro-3-methylphenyl) and employ an acetamide instead of thiophene-carboxamide.
  • Synthesis: Synthesized via reaction of halogenated acetophenones with thiourea in ethanol, yielding crystalline products confirmed by LCMS and $^1$H NMR .
  • Activity : While biological data are unspecified, the presence of electron-withdrawing halogens may enhance binding to hydrophobic enzyme pockets.
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (7)
  • Structural Features : Incorporates a 3,4-dichlorophenyl group and a thiazole-5-carboxamide, increasing aromaticity compared to the target compound.
  • Synthesis : Prepared via coupling 1,3-thiazole-5-carboxylic acid with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine using DIPEA in THF .
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structural Features: Substitutes the thiophene-carboxamide with a phenoxybenzamide and uses a 4-methylphenyl group.
  • Activity : Exhibited 129.23% efficacy in plant growth modulation ($p < 0.05$), highlighting the impact of bulky substituents on bioactivity .

Analogues with Modified Carboxamide Groups

N-(4-phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c)
  • Structural Features : Retains a phenyl group at the thiazole 4-position but uses a 4-chlorobenzamide.
  • Activity : Demonstrated potent anti-inflammatory effects in a carrageenan-induced edema model, with chloro substitution enhancing potency .
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
  • Structural Features : Features a hydroxy-methoxyphenyl group and acetamide.
  • Activity: Acts as a non-selective COX-1/COX-2 inhibitor ($IC_{50}$: ~9–11 mM), underscoring the role of polar substituents in enzyme interaction .

Impact of Bulky Substituents

highlights that bulky groups in triazin-2-amine derivatives correlate with improved antimicrobial activity (MIC = 4–64 µg/mL). The target compound’s thiophene-carboxamide, being bulkier than acetamide, may similarly enhance binding to hydrophobic targets .

Q & A

Q. What are the optimal synthetic routes and purification methods for N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?

The synthesis typically involves condensation reactions between thiophene-2-carboxylic acid derivatives and 4-(4-butylphenyl)-1,3-thiazol-2-amine precursors. Key steps include:

  • Use of potassium carbonate as a base to facilitate amide bond formation.
  • Solvent selection (e.g., ethanol or dimethylformamide) to balance reaction kinetics and yield.
  • Purification via recrystallization or column chromatography to achieve >95% purity, verified by NMR and HPLC .

Example Table: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes solubility
Temperature80°CBalances reaction rate
BaseK2CO3Enhances nucleophilicity

Q. How is the molecular structure of this compound characterized, and what techniques confirm its purity?

Structural elucidation relies on:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and thiazole/amide functionalities.
  • IR Spectroscopy : Peaks at ~1650 cm<sup>-1</sup> (C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 342.48 (M+H<sup>+</sup>) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight antibacterial and antifungal properties, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Candida albicans. Activity is attributed to the thiazole ring’s interaction with microbial enzyme active sites .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in bioactivity between similar thiazole derivatives?

Structural variations (e.g., substituent positioning) significantly impact bioactivity. For example:

  • X-ray crystallography (using SHELX programs) reveals that the 4-butylphenyl group enhances hydrophobic interactions with target enzymes compared to fluorophenyl analogs .
  • Docking studies (e.g., AutoDock Vina) can model interactions with targets like 15-lipoxygenase (15-LOX), where hydrophobic residues (e.g., Leu298) stabilize binding .

Example Table: Comparative Bioactivity Data

DerivativeTarget EnzymeIC50 (µM)Key Interaction
4-butylphenyl15-LOX9.01 ± 0.01Hydrophobic pocket
4-fluorophenyl15-LOX11.65 ± 6.20Reduced van der Waals contacts

Q. What strategies address contradictory results in cytotoxicity assays across cell lines?

  • Dose-response profiling : Use a broad concentration range (1 nM–100 µM) to identify off-target effects.
  • Mechanistic studies : Evaluate apoptosis markers (e.g., caspase-3 activation) or mitochondrial membrane potential disruption.
  • Metabolic stability assays : Assess hepatic clearance (e.g., human liver microsomes) to rule out artifactual cytotoxicity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • QSAR models : Correlate substituent lipophilicity (logP) with membrane permeability.
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier penetration (e.g., PSA <90 Ų) .

Methodological Guidance

Q. What experimental protocols are recommended for studying enzyme inhibition mechanisms?

  • Enzyme kinetics : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., COX-1) to confirm binding .

Q. How should researchers validate target engagement in cellular models?

  • CRISPR/Cas9 knockout : Confirm activity loss in cells lacking the putative target (e.g., MAPK1).
  • Pull-down assays : Use biotinylated probes to isolate protein complexes for MS/MS identification .

Data Interpretation and Reporting

  • Always cross-reference spectral data with PubChem entries (CAS 478065-87-1) for validation .
  • Report conflicting bioactivity data with contextual factors (e.g., cell type, assay conditions) to enable reproducibility .

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